Propiverine-N-oxide, Hydrochloride (cis,trans mixture)

Übersicht

Beschreibung

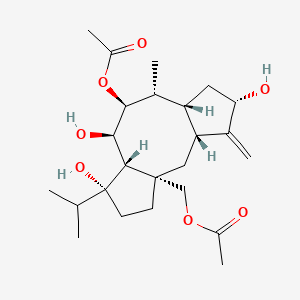

Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is a metabolite of Propiverine . Propiverine is a muscarinic antagonist and an anticholinergic drug used for the treatment of urinary urgency, frequency, and urge incontinence .

Molecular Structure Analysis

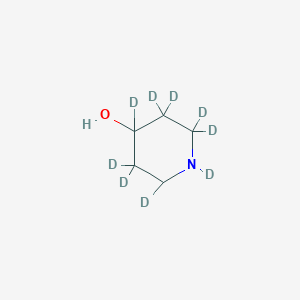

The molecular formula of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is C23H30ClNO4 . The molecular weight is 419.94 .Physical And Chemical Properties Analysis

Propiverine-N-oxide, Hydrochloride (cis,trans mixture) appears as a white to off-white solid . It has a melting point of 106-108°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Albumin Binding

Scientific Field

Pharmacology Application Summary: Propiverine hydrochloride is known for its pharmacological action as a bladder spasmolytic agent. Its distribution and action are significantly influenced by plasma-protein binding. Methods: In vitro studies have been conducted to assess the albumin-binding parameters of propiverine and its metabolites, including Propiverine N-oxide, using serum albumin in humans . Results: Propiverine binds to serum albumin at a single site with high affinity and at least two sites with low affinity. The metabolites, including Propiverine N-oxide, show less firm binding, which is considered non-specific .

Renal Protein Accumulation

Scientific Field

Toxicology Application Summary: Chronic exposure to propiverine can lead to protein accumulation in renal cells, which has implications for the treatment of overactive bladder and incontinence. Methods: Studies have characterized the accumulation of d-amino acid oxidase (DAAO) in rat kidney cells, with differential immunofluorescent staining and in vitro binding analyses . Results: Propiverine treatment affects the trafficking and/or degradation of peroxisomal proteins such as DAAO and catalase by an unknown mechanism .

Bladder Smooth Muscle Inhibition

Scientific Field

Urology Application Summary: Propiverine hydrochloride is used to inhibit abnormal contractions of bladder smooth muscle through anticholinergic activity and calcium antagonistic activity . Methods: The efficacy of propiverine is evaluated in vivo on bladder smooth muscle in animal models. Results: Propiverine hydrochloride relieves symptoms of overactive bladder by inhibiting abnormal muscle contractions .

Metabolite Activity

Scientific Field

Pharmacodynamics Application Summary: Propiverine N-oxide, as an active metabolite of propiverine, plays a role in the drug’s pharmacological effects. Methods: The activity of Propiverine N-oxide is assessed in vivo, particularly its effect on bladder contractions and salivary flow in animal models . Results: Propiverine N-oxide reduces bladder contractions and salivary flow, contributing to the therapeutic effects of propiverine .

Neurogenic Bladder Management

Scientific Field

Neurology Application Summary: Propiverine is used in patients with neurogenic bladder as a result of spinal cord injury . Methods: The drug’s efficacy in managing neurogenic bladder is assessed through clinical trials involving patients with spinal cord injuries. Results: Propiverine has shown to improve urinary symptoms in these patients, enhancing their quality of life .

Lower Urinary Tract Symptoms in Men

Scientific Field

Urology Application Summary: Propiverine is effective in treating lower urinary tract symptoms (LUTS) in men, particularly those with benign prostatic enlargement (BPE) . Methods: Clinical studies often compare the efficacy of propiverine alone or in combination with an α1-adrenoceptor antagonist. Results: Propiverine, especially when used in combination therapy, has been found to be effective in managing storage LUTS in men .

Pediatric Overactive Bladder

Scientific Field

Pediatric Urology Application Summary: Propiverine is used to treat overactive bladder in children and adolescents . Methods: Comparative studies with other antimuscarinic agents like oxybutynin are conducted to evaluate the efficacy and tolerability in the pediatric population. Results: Propiverine has been generally more effective and better tolerated than oxybutynin in treating pediatric patients .

Eigenschaften

IUPAC Name |

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIMDNRULRIUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858342 | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

CAS RN |

1329509-71-8 | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)